molecular formula C22H40P2 B14322758 Phosphine, 1,2-ethanediylbis[dicyclopentyl- CAS No. 111848-16-9

Phosphine, 1,2-ethanediylbis[dicyclopentyl-

Cat. No.: B14322758
CAS No.: 111848-16-9
M. Wt: 366.5 g/mol
InChI Key: JBFJGFRJSFPTJL-UHFFFAOYSA-N
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Description

Phosphine, 1,2-ethanediylbis[dicyclopentyl- is a bidentate ligand commonly used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, 1,2-ethanediylbis[dicyclopentyl- can be synthesized through the reaction of dicyclopentylphosphine with 1,2-dibromoethane. The reaction typically occurs in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the phosphine ligand .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphine, 1,2-ethanediylbis[dicyclopentyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The ligand can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically occur in the presence of transition metal catalysts.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Phosphine, 1,2-ethanediylbis[dicyclopentyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Phosphine, 1,2-ethanediylbis[dicyclopentyl- exerts its effects involves its ability to coordinate with transition metals. The ligand forms stable complexes with metals, which can then participate in various catalytic cycles. The molecular targets include metal centers in enzymes and other proteins, where the ligand can modulate their activity and function.

Comparison with Similar Compounds

Phosphine, 1,2-ethanediylbis[dicyclopentyl- is unique compared to other similar compounds due to its specific steric and electronic properties. Similar compounds include:

Phosphine, 1,2-ethanediylbis[dicyclopentyl- stands out due to its unique combination of steric bulk and electronic properties, making it particularly effective in certain catalytic applications.

Properties

CAS No.

111848-16-9

Molecular Formula

C22H40P2

Molecular Weight

366.5 g/mol

IUPAC Name

dicyclopentyl(2-dicyclopentylphosphanylethyl)phosphane

InChI

InChI=1S/C22H40P2/c1-2-10-19(9-1)23(20-11-3-4-12-20)17-18-24(21-13-5-6-14-21)22-15-7-8-16-22/h19-22H,1-18H2

InChI Key

JBFJGFRJSFPTJL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)P(CCP(C2CCCC2)C3CCCC3)C4CCCC4

Origin of Product

United States

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